

Spectroscopic data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol

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A Technical Guide to the Spectroscopic Profile of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific, publicly available experimental spectroscopic data for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** is limited. This guide provides a detailed, predicted spectroscopic profile based on the analysis of its structural components and data from analogous compounds. The information herein is intended to serve as a reference for researchers and to guide the spectral analysis of this compound.

Introduction

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is a chemical intermediate of interest in synthetic and medicinal chemistry. Its structure combines a bulky, lipophilic trityl protecting group with a functionalized methylimidazole core, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This document outlines the predicted spectroscopic data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol and provides hypothetical experimental protocols for acquiring this data.

Molecular Structure and Predicted Spectroscopic Data



The key structural features of **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** that dictate its spectroscopic properties are the trityl group (three phenyl rings attached to a single carbon), the substituted imidazole ring, a methyl group, and a primary alcohol (methanol) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.10 - 7.40	Multiplet	15H	Aromatic protons of the trityl group
~ 7.50	Singlet	1H	Imidazole ring proton (C2-H)
~ 4.50	Singlet	2H	Methylene protons (- CH ₂ OH)
~ 2.20	Singlet	3H	Methyl protons (-CH₃)
~ 1.80	Singlet (broad)	1H	Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol in CDCl₃



Chemical Shift (δ, ppm)	Assignment
~ 142.0	Quaternary aromatic carbons of the trityl group
~ 138.0	Imidazole ring carbon (C2)
~ 135.0	Imidazole ring carbon (C5)
~ 129.5	Aromatic carbons of the trityl group
~ 128.0	Aromatic carbons of the trityl group
~ 127.5	Aromatic carbons of the trityl group
~ 125.0	Imidazole ring carbon (C4)
~ 75.0	Quaternary carbon of the trityl group
~ 55.0	Methylene carbon (-CH₂OH)
~ 10.0	Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Broad	O-H stretch of the alcohol
~ 3060 - 3030	Medium	Aromatic C-H stretch (trityl group)
~ 2920	Medium	Aliphatic C-H stretch (methyl and methylene groups)
~ 1600, 1490, 1450	Medium to Strong	Aromatic C=C stretching (trityl and imidazole rings)
~ 1050	Strong	C-O stretch of the primary alcohol
~ 750, 700	Strong	C-H out-of-plane bending for monosubstituted benzene rings (trityl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol

m/z	lon
354	[M]+ (Molecular Ion)
243	$[C(C_6H_5)_3]^+$ (Trityl cation - often the base peak)
111	[M - C(C ₆ H ₅) ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol**.



Synthesis and Purification

A plausible synthetic route involves the protection of the imidazole nitrogen of (5-methyl-1H-imidazol-4-yl)methanol with trityl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. Purification would typically be achieved through column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of 13C.

IR Spectroscopy

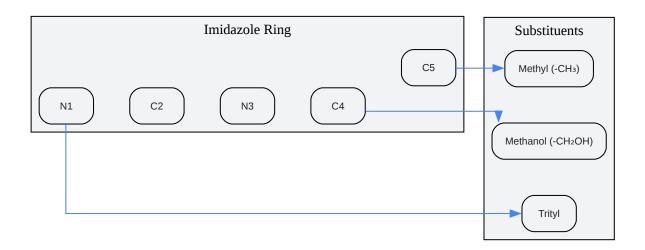
- Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by
 dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
 Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Obtain the mass spectrum, ensuring to record the molecular ion peak and the major fragmentation peaks.

Visualizations Molecular Structure



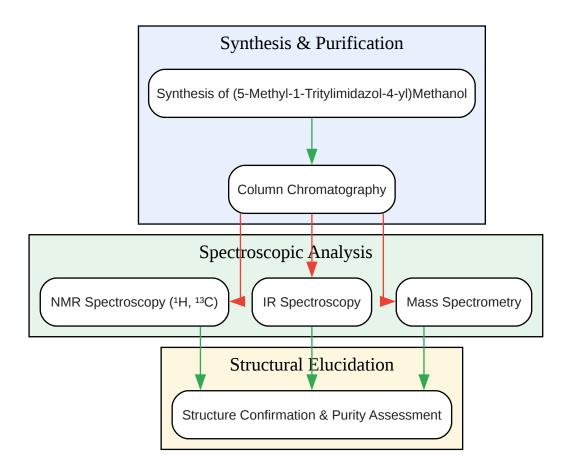


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Caption: Molecular structure of (5-Methyl-1-Tritylimidazol-4-yl)Methanol.

Experimental Workflow





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Caption: Experimental workflow for the synthesis and characterization.

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